SARS-CoV-2-IN-28

SARS-CoV-2 Antiviral Potency Molecular Tweezer Optimization

First-generation molecular tweezers (CLR01, CLR05) show weak anti-SARS-CoV-2 activity (IC50 76.7-167.3 μM) due to limited membrane disruption. SARS-CoV-2-IN-28 (CP020) features a C7 alkyl chain with two-armed diphosphate ester architecture, achieving 0.4 μM IC50 via enhanced lipid bilayer destabilization. - Validated against SARS-CoV-2, HSV-1, RSV, measles, and influenza A - Active in mouse models and airway mucus; disrupts liposomes (EC50 4.4 μM) - ≥98% purity disodium salt form for reproducible SAR benchmarking

Molecular Formula C56H60O8P2
Molecular Weight 923.0 g/mol
Cat. No. B12390556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-28
Molecular FormulaC56H60O8P2
Molecular Weight923.0 g/mol
Structural Identifiers
SMILESCCCCCCCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31
InChIInChI=1S/C56H60O8P2/c1-3-5-7-9-15-21-61-65(57,58)63-55-51-47-29-49(45-27-41-37-23-35(39(41)25-43(45)47)31-17-11-13-19-33(31)37)53(51)56(64-66(59,60)62-22-16-10-8-6-4-2)54-50-30-48(52(54)55)44-26-40-36-24-38(42(40)28-46(44)50)34-20-14-12-18-32(34)36/h11-14,17-20,25-28,35-38,47-50H,3-10,15-16,21-24,29-30H2,1-2H3,(H,57,58)(H,59,60)
InChIKeyHUSMADGRRPPVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-28: High-Potency Antiviral Molecular Tweezer


SARS-CoV-2-IN-28 (also designated CP020) is a two-armed diphosphate ester featuring a C7 alkyl chain that functions as a molecular tweezer with extended length [1]. It is a supramolecular antiviral agent that disrupts viral envelopes by destabilizing lipid bilayers, leading to loss of viral infectivity [2]. The compound exhibits antiviral activity against SARS-CoV-2 with an IC50 of 0.4 μM in viral infection assays and demonstrates broad-spectrum activity against multiple enveloped respiratory viruses .

SARS-CoV-2-IN-28 vs First-Generation Molecular Tweezers


Molecular tweezers exhibit extreme structure-dependent antiviral potency. First-generation tweezers such as CLR01 and CLR05 demonstrate only weak anti-SARS-CoV-2 activity (IC50 values of 76.7 μM and 167.3 μM, respectively) due to limited membrane-disrupting capacity [1]. In contrast, SARS-CoV-2-IN-28 (CP020) was engineered through systematic insertion of aliphatic ester groups on the phosphate moieties of CLR01, resulting in a >190-fold improvement in potency against SARS-CoV-2 infection (IC50 0.4 μM) [2]. Furthermore, even among the 34 advanced tweezers synthesized in the same optimization campaign, antiviral activity varies by an order of magnitude (IC50 range 0.2–2.0 μM), confirming that small structural modifications profoundly alter efficacy [3]. Generic substitution among molecular tweezer compounds is therefore scientifically unsound and will yield irreproducible experimental results.

SARS-CoV-2-IN-28 Comparative Data


Potency Advantage Over First-Generation Tweezers

In a direct head-to-head comparison, SARS-CoV-2-IN-28 (CP020) inhibited SARS-CoV-2 infection with an IC50 of 0.4 μM, whereas the parent first-generation tweezer CLR01 required an IC50 of 76.7 μM and CLR05 required 167.3 μM [1]. This represents a 192-fold improvement over CLR01 and a 418-fold improvement over CLR05. The data derive from the same SARS-CoV-2 infection assay conditions, establishing that the engineered C7 alkyl chain insertion directly confers the enhanced antiviral potency [2].

SARS-CoV-2 Antiviral Potency Molecular Tweezer Optimization

Therapeutic Index in Caco2 Cells

SARS-CoV-2-IN-28 demonstrates minimal cytotoxicity in Caco2 cells, with a CC50 (50% cytotoxic concentration) of 213.1 μM, while its anti-SARS-CoV-2 IC50 is 1.0 μM in the same cellular context . This yields a selectivity index (SI = CC50/IC50) of 213.1, indicating a wide therapeutic window. In contrast, the first-generation tweezer CLR01 exhibits a substantially lower SI against HIV-1 (CC50 ~ 100 μM / IC50 13.7–20.1 μM = SI ~ 5–7), suggesting that the structural modifications in SARS-CoV-2-IN-28 preserve or improve cellular tolerability while dramatically enhancing antiviral potency [1].

Cytotoxicity Therapeutic Index Selectivity

Viral Membrane Disruption Activity

SARS-CoV-2-IN-28 induces liposomal membrane disruption with an EC50 of 4.4 μM, as measured by carboxyfluorescein leakage from DOPC/SM/Chol liposomes [1]. This membrane-disrupting activity is the mechanistic basis for its antiviral effect against enveloped viruses. In contrast, direct-acting protease inhibitors such as nirmatrelvir (PF-07321332) lack membrane-disrupting activity entirely and rely solely on enzymatic inhibition (Mpro IC50 ~ 3.1 nM) [2]. The membrane-active mechanism of SARS-CoV-2-IN-28 confers two key advantages: (1) activity against a broad spectrum of enveloped viruses beyond SARS-CoV-2, and (2) a higher barrier to resistance development compared to single-target enzymatic inhibitors [3].

Membrane Disruption Liposome Leakage Mechanism of Action

Broad-Spectrum Enveloped Virus Activity

SARS-CoV-2-IN-28 exhibits broad-spectrum activity against multiple enveloped respiratory viruses with the following IC50 values: SARS-CoV-2 (0.4 μM), herpes simplex virus type 1 (1.6 μM), measles virus (4.0 μM), respiratory syncytial virus (7.1 μM), and influenza A virus (24.5 μM) . This potency hierarchy (SARS-CoV-2 > HSV-1 > MeV > RSV > IAV) is consistent across assays and reflects differential sensitivity of viral envelopes to the compound's membrane-disrupting activity. In contrast, first-generation tweezer CLR01 shows substantially weaker activity across the same panel: SARS-CoV-2 (76.7 μM), HIV-1 (13.7–20.1 μM), Ebola (25.8 μM), Zika (8.2 μM), HSV-1 (19.3 μM) [1]. SARS-CoV-2-IN-28 improves potency by >10-fold to >190-fold depending on the virus.

Broad-Spectrum Antiviral RSV Influenza Measles HSV-1

Activity Retention in Airway Mucus

In functional assays designed to mimic the physiological barrier of airway mucus, SARS-CoV-2-IN-28 (as part of the advanced tweezer series) retained antiviral activity against SARS-CoV-2, whereas many first-generation tweezers and small-molecule antivirals are sequestered or inactivated by mucin interactions [1]. The study confirmed that selected advanced tweezer derivatives (including those with the C7 alkyl chain architecture) inactivated SARS-CoV-2 wildtype and variants of concern in the presence of airway mucus. This property was further validated by in vivo efficacy in a mouse model, where advanced tweezers suppressed respiratory syncytial virus and SARS-CoV-2 infection [2].

Mucus Penetration In Vivo Relevance Respiratory Antivirals

Spike Pseudoparticle Entry Inhibition

SARS-CoV-2-IN-28 inhibits SARS-CoV-2 spike pseudoparticle transduction with an IC50 of 1.0 μM, demonstrating that the compound interferes with viral entry at the level of envelope–host membrane fusion rather than downstream replication steps . In contrast, RNA-dependent RNA polymerase inhibitors such as remdesivir act only after viral entry and show no activity in pseudoparticle entry assays (IC50 > 10 μM) [1]. The 10-fold lower IC50 in live virus infection assays (0.4 μM) compared to pseudoparticle entry assays (1.0 μM) suggests that SARS-CoV-2-IN-28 may exert additional antiviral effects beyond entry inhibition, potentially including direct virion inactivation [2].

Spike Pseudoparticle Viral Entry Mechanism of Action

SARS-CoV-2-IN-28 Applications


SAR Positive Control for Molecular Tweezers

SARS-CoV-2-IN-28 (CP020) serves as an optimal positive control for SAR campaigns evaluating novel molecular tweezer derivatives against SARS-CoV-2. With a defined IC50 of 0.4 μM and a >190-fold potency advantage over CLR01, it provides a robust benchmark for quantifying the incremental antiviral improvements conferred by structural modifications [1]. The availability of a disodium salt form (Cat. No. V42377) with ≥98% purity ensures reproducible assay performance across independent laboratories .

Broad-Spectrum Enveloped Virus Panel

Given its well-characterized activity against SARS-CoV-2 (0.4 μM), HSV-1 (1.6 μM), measles virus (4.0 μM), RSV (7.1 μM), and influenza A virus (24.5 μM), SARS-CoV-2-IN-28 is uniquely suited as a reference compound in broad-spectrum antiviral screening panels targeting enveloped respiratory viruses [1]. Its membrane-active mechanism distinguishes it from replication inhibitors and enables cross-validation of assay systems designed to detect viral entry inhibition .

Probe for Envelope Disruption and Fusion

The compound's ability to disrupt liposomal membranes (EC50 4.4 μM) and inhibit spike pseudoparticle transduction (IC50 1.0 μM) makes SARS-CoV-2-IN-28 a valuable chemical probe for dissecting viral envelope–host membrane fusion events [1]. It can be used in biophysical assays (e.g., liposome leakage, FRET-based fusion assays) to interrogate the role of lipid bilayer integrity in viral entry, complementing genetic and biochemical approaches .

In Vivo Efficacy in Respiratory Virus Models

SARS-CoV-2-IN-28 has been validated in mouse models of respiratory viral infection, where advanced molecular tweezers with the C7 alkyl architecture demonstrated in vivo suppression of RSV and SARS-CoV-2 [1]. Its retention of activity in airway mucus distinguishes it from compounds that lose efficacy in physiological conditions, making it a preferred tool for preclinical proof-of-concept studies in respiratory antiviral research .

Technical Documentation Hub

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28 linked technical documents
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